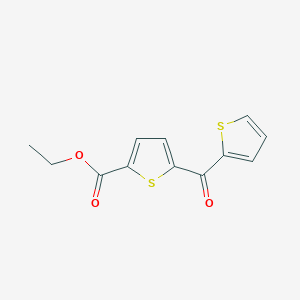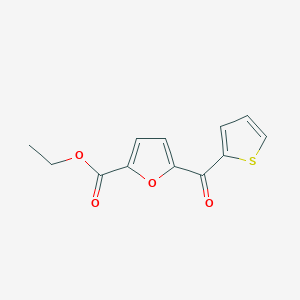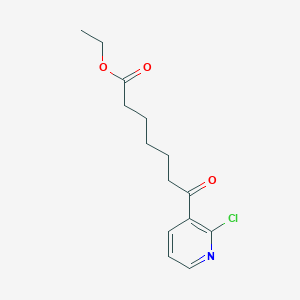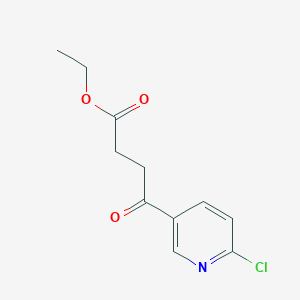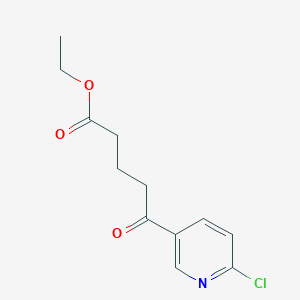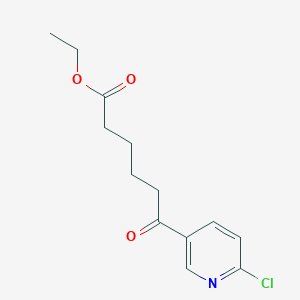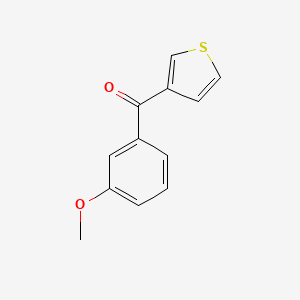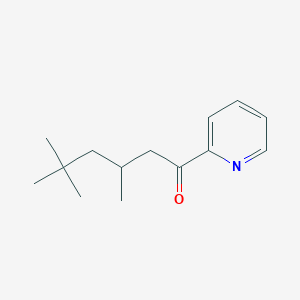
2,4,4-Trimethylpentyl 2-pyridyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylpentyl 2-pyridyl ketone, also known as Mesityl oxide, is a colorless liquid with a fruity odor. It is widely used in various industries, including pharmaceuticals, cosmetics, and agrochemicals. The molecular formula is C14H21NO and the molecular weight is 219.32 .
Synthesis Analysis
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis
The structure of this compound is complex and involves coordination with metal ions. For example, in one study, new complexes of 2-pyridyl ketone Schiff bases with Co(II), Ni(II), Zn(II) and Cd(II) nitrates and perchlorates were synthesized . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .Physical And Chemical Properties Analysis
The molecular formula of this compound is C14H21NO . The average mass is 184.194 Da and the monoisotopic mass is 184.063660 Da .Aplicaciones Científicas De Investigación
Metal Complex Chemistry
2,4,4-Trimethylpentyl 2-pyridyl ketone has been used in the synthesis of dinuclear lanthanide(III) complexes, demonstrating unique ligand transformations that bridge two Ln(III) ions, leading to dinuclear complexes with interesting properties (Anastasiadis et al., 2013).
Framework Construction
This compound has also been employed in Cu(II) chemistry, where it has been used alongside poly-carboxylates to create complex hydrogen-bonded frameworks. These frameworks include one-dimensional, two-dimensional, and three-dimensional coordination polymers, showing the versatility of this compound in constructing extended frameworks (Fidelli et al., 2017).
High-Spin Molecule Synthesis
Research has demonstrated the ability of this compound to participate in the formation of high-spin molecules. Specifically, its reaction with Ni(O2CMe)(2).4H2O has led to the creation of a nonanuclear nickel(II) cage with a ninefold increase in the ground-state spin value, showcasing its potential in creating molecules with significant magnetic properties (Papaefstathiou et al., 2001).
Synthesis and Application in Organic Chemistry
The compound is also significant in the field of organic chemistry, particularly in synthesizing 2-pyridyl ketones, which are crucial in bioactive molecules and natural products. A practical method for rapid synthesis of a 2-pyridyl ketone library using continuous flow has been reported, highlighting its role in the efficient and environmentally friendly production of various 2-pyridyl ketones (Sun et al., 2020).
Catalysis
In the realm of catalysis, this compound has been used in the development of NNN pincer ligands with a remote hydroxyl group for Ruthenium-catalyzed transfer hydrogenation of ketones. This demonstrates its effectiveness in enhancing catalytic activity for specific chemical reactions (Cao et al., 2019).
Enantioselective Hydrogenation
Additionally, it has been employed in the enantioselective hydrogenation of aryl-pyridyl ketones, achieving high enantiomeric excesses, which is vital for producing chiral intermediates for pharmaceutical applications (Tao et al., 2012).
Propiedades
IUPAC Name |
3,5,5-trimethyl-1-pyridin-2-ylhexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(10-14(2,3)4)9-13(16)12-7-5-6-8-15-12/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDGDIQBNHZNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=N1)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641997 |
Source


|
| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-74-3 |
Source


|
| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
